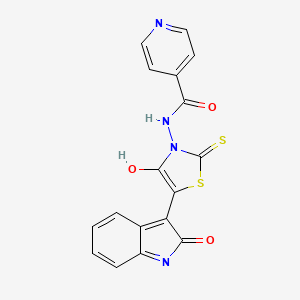

4-Pyridinecarboxamide, N-(5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl)-

説明

This compound is a structurally complex heterocyclic molecule featuring a pyridinecarboxamide core fused with a thiazolidinone scaffold and an indole-derived substituent. The presence of multiple functional groups—oxo, thioxo, and indolylidene moieties—confers unique electronic and steric properties, making it a candidate for diverse biological applications. Its synthesis typically involves multi-step reactions, such as condensation of indole derivatives with thiazolidinone precursors under controlled conditions .

特性

CAS番号 |

68711-04-6 |

|---|---|

分子式 |

C17H10N4O3S2 |

分子量 |

382.4 g/mol |

IUPAC名 |

N-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]pyridine-4-carboxamide |

InChI |

InChI=1S/C17H10N4O3S2/c22-14(9-5-7-18-8-6-9)20-21-16(24)13(26-17(21)25)12-10-3-1-2-4-11(10)19-15(12)23/h1-8,24H,(H,20,22) |

InChIキー |

YMDXWUJPQYYSIS-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)NC(=O)C4=CC=NC=C4)O |

製品の起源 |

United States |

準備方法

合成経路および反応条件

4-ピリジンカルボキサミド, N-(5-(1,2-ジヒドロ-2-オキソ-3H-インドール-3-イリデン)-4-オキソ-2-チオキソ-3-チアゾリジニル)- の合成は、通常、複数段階の有機反応を伴います。出発物質には、ピリジンカルボキサミド誘導体とインドリノン化合物が含まれることが多いです。合成における重要なステップには、次のものが含まれる可能性があります。

縮合反応: 酸性または塩基性条件下で、ピリジンカルボキサミドとインドリノン誘導体を組み合わせます。

環化: 触媒または特定の反応条件によって促進されることが多い環化反応を通じて、チアゾリジニリデン環が形成されます。

精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を用いて精製され、高純度が確保されます。

工業生産方法

この化合物の工業生産は、おそらく、実験室規模の合成方法のスケールアップを伴うでしょう。これには、より大きなバッチの反応条件を最適化し、品質を常に維持し、効率的な精製プロセスを実装することが含まれます。自動反応器と連続フローシステムを使用すると、生産プロセスの効率とスケーラビリティが向上する可能性があります。

化学反応の分析

科学研究への応用

4-ピリジンカルボキサミド, N-(5-(1,2-ジヒドロ-2-オキソ-3H-インドール-3-イリデン)-4-オキソ-2-チオキソ-3-チアゾリジニル)- は、いくつかの科学研究で応用されています。

医薬品化学: この化合物のユニークな構造は、特に特定の酵素または受容体を標的にする場合、創薬の潜在的な候補となっています。

生物学的研究: さまざまな生体分子と相互作用する能力により、生物学的経路や相互作用を研究するためのプローブとして使用できます。

材料科学: この化合物の特性は、特定の電子または光学的特性を持つ新しい材料の開発に利用できる可能性があります。

科学的研究の応用

Medicinal Chemistry Applications

- Drug Development : The compound's structure allows it to interact with specific enzymes and receptors, making it a candidate for drug development. Research indicates potential efficacy in targeting diseases linked to enzyme dysfunctions or receptor anomalies.

- Enzyme Inhibition Studies : Studies have shown that 4-Pyridinecarboxamide can inhibit various enzymes, leading to reduced activity in pathways associated with diseases such as cancer and inflammation. For instance, it has been investigated for its role in inhibiting tumor growth by targeting specific oncogenic pathways.

- Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant anti-cancer activity in vitro against various cancer cell lines, suggesting its potential as a lead compound for further development .

Biological Studies

- Biomolecular Interaction Probes : The compound can serve as a probe for studying biological pathways due to its ability to bind to biomolecules. This interaction can elucidate the mechanisms of diseases and the effects of potential therapeutic agents.

- Mechanism of Action : The mechanism involves modulation of biological pathways through enzyme inhibition or receptor activation. For example, it has been shown to interact with protein kinases, which are critical in cell signaling and regulation .

Material Science Applications

- Development of New Materials : The unique properties of 4-Pyridinecarboxamide allow for its use in creating materials with specific electronic or optical characteristics. This could lead to advancements in fields such as electronics and photonics.

- Nanotechnology : Research is ongoing into the use of this compound in nanomaterials, where its properties could enhance the performance of nanoscale devices or systems .

作用機序

類似の化合物との比較

類似の化合物

インドリノン誘導体: インドリノン構造が類似した化合物。

チアゾリジニリデン化合物: チアゾリジニリデン部分を特徴とする他の化合物。

独自性

4-ピリジンカルボキサミド, N-(5-(1,2-ジヒドロ-2-オキソ-3H-インドール-3-イリデン)-4-オキソ-2-チオキソ-3-チアゾリジニル)- は、組み合わせた構造的特徴によって、特定の化学的および生物学的特性を付与するため、ユニークです。

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural uniqueness lies in its indolylidene-thiazolidinone hybrid system. Below is a comparative analysis with related molecules:

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in 5f, -Cl in 5d) enhance COX/LOX inhibition by stabilizing charge distribution during enzyme interaction . Aryl-substituted analogs (e.g., 5d, 5f) exhibit higher anti-inflammatory activity compared to alkyl-substituted derivatives (e.g., ethyl esters in ), which are primarily intermediates .

Synthetic Accessibility :

- The target compound’s synthesis likely requires specialized conditions (e.g., iodine-mediated oxidation for purification) , whereas 5d and 5f are synthesized via sonication, offering higher reproducibility .

Safety Profiles :

- Compounds with dual COX/LOX inhibition (e.g., 5d, 5f) show lower ulcerogenic indices than traditional NSAIDs like indomethacin, suggesting the target compound may share this advantage .

Research Findings and Mechanistic Insights

- 3D-QSAR Analysis: For 4-thiazolidinone analogs, electron-withdrawing substituents at the phenyl ring’s para position correlate with enhanced anti-inflammatory activity. The indolylidene group in the target compound may mimic these effects while introducing π-π stacking interactions with enzyme active sites .

- Docking Studies : Analogs like 5f exhibit strong binding affinities to COX-1/COX-2 via hydrogen bonding with Arg120 and Tyr355, respectively. The indolylidene moiety in the target compound could further optimize these interactions .

生物活性

The compound 4-Pyridinecarboxamide, N-(5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl)- is a derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound and its derivatives, highlighting key findings from recent studies.

Synthesis and Characterization

The synthesis of the compound involves a multi-step process that typically includes the reaction of pyridinecarboxamide with thiazolidine derivatives. The resulting products are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.

Table 1: Summary of Synthesized Derivatives

| Compound | Yield (%) | Key Structural Features |

|---|---|---|

| 1 | 75 | Thiazolidine core |

| 2 | 68 | Hydroxy substituent |

| 3 | 80 | Methoxy substituent |

Antioxidant Activity

Recent studies have demonstrated that thiazolidine derivatives, including those related to 4-pyridinecarboxamide, exhibit significant antioxidant activity. For instance, one study reported an IC50 value of 18.17 µg/mL for a related compound in DPPH free radical scavenging assays, indicating strong potential as an antioxidant agent .

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives have also been explored. In vitro evaluations showed that certain hydrazones derived from pyridine exhibited high antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.9 µg/mL against Candida tenuis . This suggests that modifications to the pyridine structure can enhance antimicrobial efficacy.

Antitumor Activity

The antitumor potential of these compounds has been assessed using various cancer cell lines. Notably, one derivative demonstrated an IC50 value of 39.2 ± 1.7 μM against triple-negative breast cancer cells (MDA-MB-231) . The mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.

Molecular Docking Studies

Molecular docking studies provide insights into how these compounds interact with biological targets. For example, docking simulations indicated strong binding affinities between the synthesized derivatives and tyrosinase, a key enzyme involved in melanin production. The highest binding affinity observed was −8.4 kcal/mol , suggesting effective interaction through hydrogen bonds and hydrophobic contacts .

Enzyme Inhibition Studies

Enzyme kinetics studies revealed that certain derivatives act as competitive inhibitors of urease, with significant implications for their use in treating conditions like kidney stones . The inhibition mechanism was characterized by detailed kinetic analyses that highlighted the importance of specific amino acid interactions within the enzyme's active site.

Case Studies

-

Case Study on Antioxidant Properties

- A series of thiazolidine derivatives were synthesized and evaluated for their antioxidant capacity using DPPH assays.

- Results indicated that modifications at the nitrogen position significantly enhanced antioxidant activity.

-

Case Study on Antimicrobial Efficacy

- Hydrazones derived from pyridine were tested against multiple bacterial strains.

- Compounds exhibited varying degrees of antimicrobial activity, with structure-activity relationship (SAR) analyses identifying key functional groups responsible for enhanced efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。